ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final step involves the coupling of the indole and thiazole intermediates through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis steps, as well as the development of more efficient coupling reagents and catalysts for the amide bond formation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the indole ring can be reduced to an amino group.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The thiazole ring can also interact with metal ions and other biomolecules, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Lacks the chlorine atom on the indole ring.
Ethyl 2-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Contains a bromine atom instead of a chlorine atom on the indole ring.
Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-ethyl-1,3-thiazole-5-carboxylate: Contains an ethyl group instead of a methyl group on the thiazole ring.
Uniqueness
Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the indole and thiazole moieties, which confer distinct biological activities. The chlorine atom on the indole ring enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C18H18ClN3O3S |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
ethyl 2-[3-(4-chloroindol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H18ClN3O3S/c1-3-25-17(24)16-11(2)20-18(26-16)21-15(23)8-10-22-9-7-12-13(19)5-4-6-14(12)22/h4-7,9H,3,8,10H2,1-2H3,(H,20,21,23) |
InChI Key |
UOKLIIHJYPJLPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3Cl)C |
Origin of Product |
United States |
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